N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C9H8N4O and a molecular weight of 188.19 g/mol . It is also known by its IUPAC name, 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde oxime . This compound is part of the 1,2,3-triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
The synthesis of N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine typically involves the reaction of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde with hydroxylamine . The reaction is carried out under mild conditions, usually at room temperature, and the product is obtained in high purity .
Chemical Reactions Analysis
N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects . The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
2-phenyl-2H-1,2,3-triazole-4-carbaldehyde: This compound is a precursor in the synthesis of this compound.
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate: Another compound with a similar triazole core but different functional groups.
(2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol: A related compound with a fluorophenyl group.
These compounds share some chemical properties but differ in their specific applications and reactivity .
Properties
IUPAC Name |
N-[(2-phenyltriazol-4-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c14-11-7-8-6-10-13(12-8)9-4-2-1-3-5-9/h1-7,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVBSIJRKZOGJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.